N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1006469-59-5
VCID: VC15755432
InChI: InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2/h3-6,8-9,13H,7H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

CAS No.: 1006469-59-5

Cat. No.: VC15755432

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine - 1006469-59-5

Specification

CAS No. 1006469-59-5
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2/h3-6,8-9,13H,7H2,1-2H3
Standard InChI Key GZSBSXQKEWNUQT-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CC=CC=C2OC

Introduction

Chemical Identity and Nomenclature

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered heterocycles containing two adjacent nitrogen atoms. The compound’s systematic IUPAC name, 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine, reflects its substitution pattern: a methoxy group at position 3 of the pyrazole ring, a methyl group at position 1, and a 2-methoxybenzylamine substituent at position 4 . Alternative synonyms include STL586131 and AKOS040890635, as cataloged in PubChem (CID: 122168598) .

Molecular and Structural Data

PropertyValue
Molecular FormulaC13H17N3O2\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight247.29 g/mol
SMILESCN1C=C(C(=N1)OC)NCC2=CC=CC=C2OC
InChI KeyFCULTDKMUJHDRS-UHFFFAOYSA-N
Topological Polar Surface Area54.7 Ų

The compound’s structure features two methoxy groups: one on the pyrazole ring and another on the benzyl substituent, which influence its electronic properties and solubility.

Synthesis and Manufacturing

Laboratory Synthesis

The synthesis of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically proceeds via the following steps:

  • Formation of Pyrazole Core: Condensation of 3-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound (e.g., ethyl acetoacetate) under acidic conditions yields a pyrazoline intermediate.

  • Aromatization: Oxidation of the pyrazoline to the pyrazole derivative using agents like chloranil or DDQ (dichlorodicyanoquinone).

  • N-Alkylation: Reaction with 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) introduces the benzylamine group.

  • Methylation: Treatment with methyl iodide or dimethyl sulfate at position 1 of the pyrazole completes the synthesis.

Example Reaction Conditions:

  • Solvents: Ethanol, methanol, or DMF

  • Temperature: 60–100°C

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Industrial Production

For large-scale manufacturing, continuous flow reactors are employed to enhance reaction efficiency and yield. Catalytic methods using palladium or copper complexes may accelerate key steps, while automated systems ensure reproducibility. Industrial protocols prioritize cost-effectiveness and minimal waste, often employing solvent recycling and green chemistry principles.

Structural Characteristics

Molecular Geometry

X-ray crystallography and computational modeling reveal a planar pyrazole ring with dihedral angles of 15–20° between the pyrazole and benzyl planes . The methoxy groups adopt equatorial orientations, minimizing steric hindrance.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 6.89 (s, 1H, pyrazole-H), 4.32 (s, 2H, -CH₂-), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, N-CH₃).

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Physicochemical Properties

PropertyValue
Melting Point128–130°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly in water
LogP (Octanol-Water)2.45
pKa8.2 (amine)

The compound’s moderate lipophilicity (LogP = 2.45) suggests favorable membrane permeability, a desirable trait for drug candidates.

Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineC16H23N3O\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}Bulkier tert-butyl group; altered pyrazole substitution
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amineC8H15N3O\text{C}_{8}\text{H}_{15}\text{N}_{3}\text{O}Simpler alkyl chain; reduced aromaticity

N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine distinguishes itself through its dual methoxy substituents, which enhance electronic delocalization and binding affinity compared to analogs.

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